1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound featuring a piperazine ring substituted with a fluorinated pyridine and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common route starts with the preparation of the 5-fluoro-6-methylpyridine-2-carbonyl chloride, which is then reacted with 4-[3-(trifluoromethyl)phenyl]piperazine under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography would be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In biological and medicinal research, 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine may be investigated for its potential as a pharmaceutical agent. Its fluorinated groups can enhance metabolic stability and bioavailability, making it a candidate for drug development.
Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups could play a role in enhancing binding affinity and selectivity.
Comparison with Similar Compounds
1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(6-Methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine: Lacks the fluorine atom on the pyridine ring, potentially affecting its reactivity and stability.
Uniqueness: 1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both fluorinated and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O/c1-12-15(19)5-6-16(23-12)17(26)25-9-7-24(8-10-25)14-4-2-3-13(11-14)18(20,21)22/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEGGGZKDRAXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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